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Compound of Interest

Compound Name: YH-306

Cat. No.: B15619820

In the landscape of novel cancer therapeutics, two molecules, YH-306 and HMPL-306, have
emerged with distinct mechanisms of action and therapeutic targets. This guide provides a
detailed comparison of their preclinical and clinical profiles, offering insights for researchers,
scientists, and drug development professionals. While direct comparative studies are not
available, this document summarizes the individual characteristics and data for each
compound.

HMPL-306: A Dual Inhibitor of Mutant IDH1/2

HMPL-306 (Ranosidenib) is a highly selective, orally available small-molecule inhibitor
targeting mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2]
These mutations are implicated in various hematologic malignancies, such as acute myeloid
leukemia (AML), and solid tumors, including gliomas.[1][3]

Mechanism of Action

Mutant IDH1 and IDH2 enzymes aberrantly convert alpha-ketoglutarate (a-KG) to the
oncometabolite R-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts cellular
metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting
malignant transformation.[1][2] HMPL-306 selectively binds to and inhibits the mutant forms of
IDH1 and IDH2, thereby blocking the production of 2-HG and restoring normal cellular
processes.[1] This targeted approach aims for greater precision and potentially fewer off-target
effects compared to conventional therapies.[1] The dual-inhibitor nature of HMPL-306 may also
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help overcome acquired resistance observed with single IDH1 or IDHZ2 inhibitors due to isoform
switching.[2][5]
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Caption: Mechanism of action of HMPL-306 in IDH-mutant cancer cells.

Preclinical and Clinical Data

Preclinical Findings: HMPL-306 has demonstrated favorable preclinical pharmacokinetics and
safety profiles.[2] In xenograft models with mutant IDH1 and IDH2 tumors, it robustly and
sustainably reduced 2-HG levels.[2] Notably, HMPL-306 showed high brain penetration in mice,

suggesting its potential for treating brain tumors like gliomas.[2]

Clinical Trials: HMPL-306 is being evaluated in multiple clinical trials for patients with advanced
solid tumors and hematological malignancies harboring IDH1/2 mutations.[1][3][6][7]
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e Solid Tumors (NCT04762602): A Phase 1 dose-escalation study in patients with locally
advanced or metastatic solid tumors with IDH mutations showed that HMPL-306 was well-
tolerated.[3] Efficacy signals were observed, particularly in patients with lower-grade glioma
(LGG), with a disease control rate of 100% in the efficacy-evaluable set (N=14) and a
median progression-free survival of 20.5 months in the safety analysis set (N=17).[3] The
maximum tolerated dose (MTD) was not reached in the dose range of 50 mg to 400 mg once
daily.[3]

o Myeloid Malignancies (NCT04272957): A Phase 1 study in patients with relapsed/refractory
(R/R) acute myeloid leukemia (AML) with IDH1 and/or IDH2 mutations demonstrated an
acceptable safety profile and promising preliminary efficacy.[8][9] No dose-limiting toxicities
were observed, and the MTD was not reached.[8]

e Phase Ill Trial in AML (RAPHAEL - NCT06387069): A registrational Phase 11l trial has been
initiated in China to evaluate HMPL-306 monotherapy in patients with R/R AML with IDH1
and/or IDH2 mutations.[5]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://pubmed.ncbi.nlm.nih.gov/39892383/
https://pubmed.ncbi.nlm.nih.gov/40516517/
https://pubmed.ncbi.nlm.nih.gov/39892383/
https://www.hutch-med.com/raphael-phase-3-hmpl-306-initiation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

HMPL-306 Clinical Trial Data Summary

Relapsed/Refractory Myeloid Malignancies with
IDH1/2 mutations

Indication

Trial Phase Phase 1 (NCT04272957)

In patients receiving 150 mg, 250 mg, or the
RP2D (N=59): - CR+CRh in mIDH1 subgroup
(n=26): 34.6% - CR+CRh in mIDH2 subgroup
(n=33): 36.4% - Median OS in mIDH1 patients:
13.4 months - Median OS in mIDH2 patients:
13.1 months[8]

Key Efficacy Endpoints

Safety Acceptable safety profile, MTD not reached.[8]
Indication Advanced Solid Tumors with IDH mutations
Trial Phase Phase 1 (NCT04762602)

Efficacy evaluated set (N=14): - ORR: 7.1% -
Key Efficacy Endpoints (LGG patients) DCR: 100% Safety analysis set (N=17): -
Median PFS: 20.5 months[3]

Well-tolerated, MTD not reached up to 400 mg
Safety QD. One DLT of grade 3 lipase increase at 250

mg QD.[3]

Experimental Protocols:

e Phase 1 Study in Solid Tumors (NCT04762602): Patients with locally advanced or metastatic
solid tumors with any IDH mutation received HMPL-306 once daily in 28-day cycles. The
study utilized a modified toxicity probability interval-2 (mTPI-2) design for dose escalation
across eight cohorts (50-400 mg).[3]

e Phase 1 Study in Myeloid Malignancies (NCT04272957): Patients with R/R AML harboring
mIDH1 and/or mIDH2 received HMPL-306 orally once daily (25-250 mg) in 28-day treatment
cycles. The primary objectives were to assess safety, tolerability, and determine the
recommended phase 2 dose (RP2D).[8]
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YH-306: An Inhibitor of the FAK Signaling Pathway

YH-306 is a novel synthetic small molecule that has demonstrated anti-cancer activity,
specifically in colorectal cancer (CRC), through a distinct mechanism involving the Focal
Adhesion Kinase (FAK) signaling pathway.[10]

Mechanism of Action

The FAK pathway is crucial for cell motility, adhesion, proliferation, and survival. Its
dysregulation is often associated with cancer progression and metastasis. YH-306 has been
shown to inhibit the activation of FAK and its downstream signaling components, including c-
Src, paxillin, and PI3K.[10] This inhibition disrupts focal adhesion formation, which is essential
for cell movement and invasion.[10] By targeting the FAK pathway, YH-306 suppresses key
processes involved in cancer metastasis, such as cell migration, invasion, and adhesion.[10]
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Caption: Mechanism of action of YH-306 in colorectal cancer cells.

Preclinical Data

The available information on YH-306 is from preclinical studies in colorectal cancer models.
In Vitro Findings:

» YH-306 significantly inhibited the migration and invasion of CRC cells in a dose-dependent
manner.[10][11]

e |t suppressed cell adhesion and protrusion formation in HCT116 and HT-29 CRC cells.[10]

» YH-306 potently inhibited proliferation in all six CRC cell lines tested and induced apoptosis
in four of these lines.[10]

It also inhibited CRC colonization in vitro.[10]
In Vivo Findings:
 In a xenograft mouse model, YH-306 suppressed CRC tumor growth.[10]

o Furthermore, it demonstrated the ability to suppress hepatic and pulmonary metastasis in
vivo.[10] For instance, a 50 mg/kg/day dose of YH-306 inhibited pulmonary metastasis by
78.93% compared to untreated controls in a mouse model.[10]
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YH-306 Preclinical Data Summary
(Colorectal Cancer)

- Inhibition of cell migration, invasion,
) proliferation, and colonization.[10] - Induction of
In Vitro Effects . I .
apoptosis.[10] - Inhibition of cell adhesion to

type | collagen and fibronectin.[10]

- Suppression of CRC growth in a xenograft
In Vivo Effects model.[10] - Inhibition of hepatic and pulmonary

metastasis.[10]

- Blocks the activation of FAK and FAK-related
signaling pathways (c-Src, paxillin, PI3K, Racl).
[10] - Reduces expression of MMP2 and MMP9.
[10]

Mechanism

Experimental Protocols:

o Cell Migration and Invasion Assays: Wound healing assays and transwell migration/invasion
assays were used to assess the effect of YH-306 on CRC cell motility.[11]

o Cell Adhesion Assay: HCT116 and HT-29 cells were seeded onto plates coated with type |
collagen or fibronectin and treated with various concentrations of YH-306 to measure its
effect on cell adhesion.[10][12]

o Xenograft and Metastasis Mouse Models: The in vivo efficacy of YH-306 was evaluated by
establishing CRC xenografts in mice and by tail vein injection of CRC cells to model
pulmonary metastasis.[10]

Conclusion

YH-306 and HMPL-306 represent two distinct approaches to cancer therapy. HMPL-306 is a
targeted therapy for cancers with specific IDH1/2 mutations and has shown promising results in
clinical trials for both hematologic malignancies and solid tumors. Its dual-inhibitor nature and
ability to cross the blood-brain barrier are significant advantages. YH-306, on the other hand,
has demonstrated potent anti-metastatic effects in preclinical models of colorectal cancer by
targeting the FAK signaling pathway. While its clinical development status is not yet clear from

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b15619820?utm_src=pdf-body
https://www.researchgate.net/figure/YH-306-suppresses-the-migration-and-invasion-of-colorectal-cancer-cells-A-Chemical_fig7_267571640
https://www.benchchem.com/product/b15619820?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.researchgate.net/figure/YH-306-inhibits-cell-adhesion-and-spreading-of-colorectal-cancer-cells-A-Upper-panel_fig3_267571640
https://www.benchchem.com/product/b15619820?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b15619820?utm_src=pdf-body
https://www.benchchem.com/product/b15619820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

the available information, its preclinical profile suggests it could be a candidate for preventing
tumor growth and metastasis.

Researchers and drug developers should consider the distinct molecular targets and stages of
development when evaluating these two compounds. Future studies will be necessary to fully
elucidate the therapeutic potential of YH-306 and to continue to define the clinical utility of
HMPL-306 across a broader range of IDH-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/figure/YH-306-inhibits-cell-adhesion-and-spreading-of-colorectal-cancer-cells-A-Upper-panel_fig3_267571640
https://www.benchchem.com/product/b15619820#yh-306-vs-hmpl-306-in-cancer-therapy
https://www.benchchem.com/product/b15619820#yh-306-vs-hmpl-306-in-cancer-therapy
https://www.benchchem.com/product/b15619820#yh-306-vs-hmpl-306-in-cancer-therapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

